molecular formula C10H8N4S B13929049 N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine CAS No. 58374-98-4

N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine

Cat. No.: B13929049
CAS No.: 58374-98-4
M. Wt: 216.26 g/mol
InChI Key: URCSQWMXVPJRFW-UHFFFAOYSA-N
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Description

N-Methyl1benzothieno[3,2-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by a fused ring system that includes a benzothiophene and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl1benzothieno[3,2-d][1,2,3]triazin-4-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThese reactions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of N-Methyl1benzothieno[3,2-d][1,2,3]triazin-4-amine may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl1benzothieno[3,2-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, sulfoxides, sulfones, and amine derivatives. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Methyl1benzothieno[3,2-d][1,2,3]triazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl1benzothieno[3,2-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share the benzothiophene ring but differ in the attached functional groups.

    Triazine derivatives: Compounds with a triazine ring but different substituents exhibit varying chemical and biological properties.

Uniqueness

N-Methyl1benzothieno[3,2-d][1,2,3]triazin-4-amine is unique due to its fused ring system, which combines the properties of both benzothiophene and triazine.

Properties

CAS No.

58374-98-4

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

N-methyl-[1]benzothiolo[3,2-d]triazin-4-amine

InChI

InChI=1S/C10H8N4S/c1-11-10-9-8(12-14-13-10)6-4-2-3-5-7(6)15-9/h2-5H,1H3,(H,11,12,13)

InChI Key

URCSQWMXVPJRFW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=NC2=C1SC3=CC=CC=C32

Origin of Product

United States

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